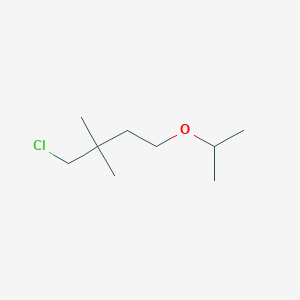
1-Chloro-4-isopropoxy-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-isopropoxy-2,2-dimethylbutane is an organic compound with a complex structure, characterized by the presence of a chlorine atom, an isopropoxy group, and a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-isopropoxy-2,2-dimethylbutane typically involves the chlorination of 4-isopropoxy-2,2-dimethylbutane. This can be achieved through a substitution reaction where a chlorine atom replaces a hydrogen atom on the butane backbone. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-isopropoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted butanes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-isopropoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-isopropoxy-2,2-dimethylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and isopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
1-Chloro-2,2-dimethylbutane: Shares a similar butane backbone but lacks the isopropoxy group.
1-Chloro-2,3-dimethylbutane: Another chlorinated butane derivative with different substitution patterns.
Uniqueness: 1-Chloro-4-isopropoxy-2,2-dimethylbutane is unique due to the presence of both a chlorine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H19ClO |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
1-chloro-2,2-dimethyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C9H19ClO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
TUMMIEGUNVQCCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


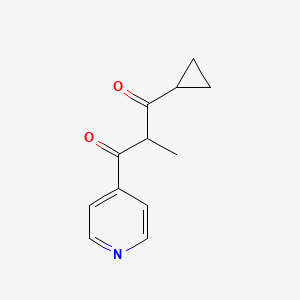
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
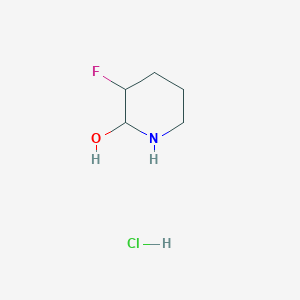
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
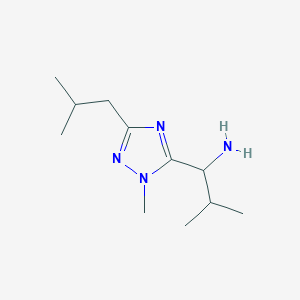
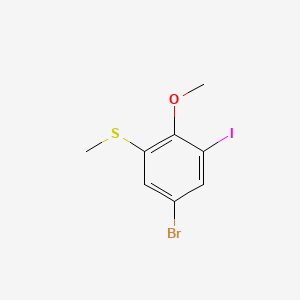


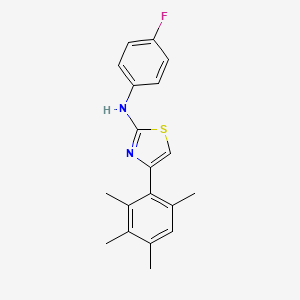

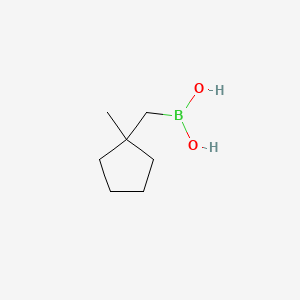
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
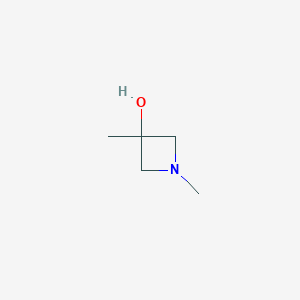
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
